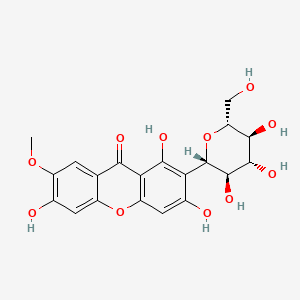

7-O-Methylmangiferin

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de la 7-O-Metilmangiferina implica múltiples dianas y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al mejorar la actividad de las enzimas antioxidantes.

Actividad antiinflamatoria: Inhibe la activación del factor nuclear-kappa B (NF-κB) y reduce la producción de citocinas proinflamatorias.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas al modular la expresión de proteínas apoptóticas e inhibir la proliferación celular.

Compuestos similares:

Mangiferina: Otro glucósido de xantona con propiedades antioxidantes y antiinflamatorias similares.

Isomangiferina: Un isómero estructural de la mangiferina con bioactividades comparables.

Neomangiferina: Un derivado con una mayor solubilidad y biodisponibilidad.

Singularidad: La 7-O-Metilmangiferina es singular debido a su patrón específico de metilación, que mejora su solubilidad y biodisponibilidad en comparación con otros glucósidos de xantona . Esto la convierte en un compuesto más eficaz en diversas aplicaciones terapéuticas.

En conclusión, la 7-O-Metilmangiferina es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su estructura química única y sus diversas bioactividades la convierten en un valioso objeto de estudio en diversos campos.

Análisis Bioquímico

Biochemical Properties

7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily therapeutic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 7-O-Metilmangiferina se puede sintetizar mediante la reacción de la aglicona 1,3,6,7-tetrahidroxixantona con R-acetobromoglucosa, seguida de la hidrólisis del enlace O-glucosídico formado . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el metanol y el etanol .

Métodos de producción industrial: La producción industrial de 7-O-Metilmangiferina implica la extracción de fuentes naturales como los rizomas de Iris nigricans. El proceso de extracción incluye extracción con disolventes, purificación y cristalización para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La 7-O-Metilmangiferina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente bajo temperaturas y condiciones de pH controladas .

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados metilados e hidroxilados de la 7-O-Metilmangiferina .

Aplicaciones Científicas De Investigación

La 7-O-Metilmangiferina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Mangiferin: Another xanthone glycoside with similar antioxidant and anti-inflammatory properties.

Isomangiferin: A structural isomer of mangiferin with comparable bioactivities.

Neomangiferin: A derivative with enhanced solubility and bioavailability.

Uniqueness: 7-O-Methylmangiferin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to other xanthone glycosides . This makes it a more effective compound in various therapeutic applications.

Propiedades

IUPAC Name |

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSFHNHCNZEOY-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?

A1: this compound is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].

Q2: How does the structure of this compound relate to its antioxidant activity?

A2: While this compound itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since this compound possesses these structural features, it's plausible that it exhibits similar antioxidant properties.

Q3: What advanced analytical techniques have been used to identify and characterize this compound?

A3: Researchers have employed various techniques for the isolation, purification, and characterization of this compound. These methods include:

- High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].

- Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].

- HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].

- ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)